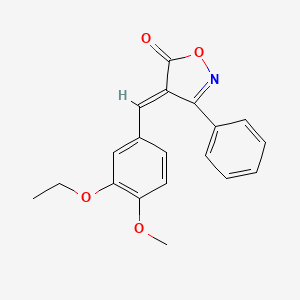

![molecular formula C13H11N5O5 B5502439 4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, which are crucial to forming the core structure of the molecule , can involve nucleophilic substitution reactions and cyclization processes. Kobelev et al. (2019) discussed a method for synthesizing 4-amino-1,2,4-triazines from 3-acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones reacting with thiocarbonohydrazide, highlighting the versatility of 1,2,4-triazine synthesis through nucleophilic transformations and intermediate formations [Kobelev et al., 2019].

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives and related compounds often features planar or nearly planar arrangements with significant conjugation, affecting their electronic and optical properties. Thanigaimani et al. (2013) investigated the crystal structure of a 1,2,4-triazine derivative, revealing the importance of hydrogen bonding and π-π interactions in stabilizing these structures and influencing their reactivity [Thanigaimani et al., 2013].

Chemical Reactions and Properties

1,2,4-Triazine compounds and their derivatives exhibit a range of chemical behaviors, including nucleophilic addition, electrophilic substitution, and cyclization reactions. The reactivity can be attributed to the electron-rich or electron-deficient nature of these compounds, making them versatile intermediates in organic synthesis. For example, the electrophilic substitution reactions can lead to the functionalization of the triazine ring, which is crucial for the synthesis of complex molecules like the one .

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure of these compounds are crucial for their application in material science and organic synthesis. The crystalline structure, in particular, influences the compound's stability and reactivity. As detailed by Obreza and Perdih (2012), the crystal structures of related compounds can provide insight into the intermolecular interactions that dictate these physical properties [Obreza & Perdih, 2012].

Applications De Recherche Scientifique

Synthesis and Structural Analysis

A study by Dabholkar & Ravi (2010) focuses on the efficient synthesis of novel spiro heterocycles containing a triazine nucleus, which are then subjected to microbiological activity tests. These compounds show some inhibitory action against both gram-positive and gram-negative microorganisms, suggesting potential applications in antimicrobial research (Dabholkar & Ravi, 2010).

Degradation Mechanisms

Research by Willett et al. (2016) examines benzoxazinones' role in triazine degradation, particularly in agricultural settings where triazine-based herbicides are widely used. This study provides insight into the chemical interactions and potential environmental implications of these compounds, contributing to our understanding of agrochemicals' environmental fate (Willett et al., 2016).

Medicinal Chemistry and Pharmacology

Kobelev et al. (2019) report on the reaction of 3-acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide to produce 4-amino-1,2,4-triazines, highlighting the methodological advancements in synthesizing compounds of interest for medicinal chemistry and pharmacology. This research underscores the potential of these compounds in drug development and fine organic synthesis (Kobelev et al., 2019).

Materials Science

Mohamed et al. (2015) explore multifunctional polybenzoxazine nanocomposites incorporating azobenzene units, catalytic carboxylic acid groups, and pyrene units capable of dispersing carbon nanotubes. This study highlights the application of these compounds in developing advanced materials with enhanced thermal stability and specific functionalities, opening new avenues in materials science and engineering (Mohamed et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(E)-[[2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetyl]hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O5/c19-10(5-9-11(20)15-13(23)18-16-9)17-14-6-7-1-3-8(4-2-7)12(21)22/h1-4,6H,5H2,(H,17,19)(H,21,22)(H2,15,18,20,23)/b14-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHQOEYTCGUGMB-MKMNVTDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((E)-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]hydrazono}methyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)

![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)